molecular formula C10H9BrN2 B1395255 1-(4-Bromophenyl)-4-methyl-1H-imidazole CAS No. 884199-52-4

1-(4-Bromophenyl)-4-methyl-1H-imidazole

Cat. No.: B1395255
CAS No.: 884199-52-4
M. Wt: 237.1 g/mol
InChI Key: RHUGYTKASKANII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .

Scientific Research Applications

Antimicrobial Properties

Synthetic Methods and Characterization

Research has been conducted on the synthesis and characterization of imidazole derivatives, highlighting methods like the Debus-Radziszewski method for improved yields and the characterization of these compounds using techniques such as NMR (Zhou Zhong-gao, 2011). These studies are crucial for understanding the structural and chemical properties of these compounds, which can be leveraged in various applications.

Structural Analysis and Physical Properties

The crystal structure, thermochemical properties, and molecular docking studies of 1-(4-Bromophenyl)-4-methyl-1H-imidazole derivatives have been a subject of interest. For instance, research has been done on the vapor pressures and standard enthalpies of vaporization of phenyl substituted imidazoles (Emel’yanenko et al., 2017). Furthermore, molecular docking studies have revealed the potential of these compounds to bind to target proteins such as Candida albicans dihydrofolate reductase (Jayashree et al., 2019).

Potential in Organic Light Emitting Diodes (OLEDs) and Fluorescence Studies

Some derivatives of this compound have been identified as potential candidates for OLEDs due to their fluorescence properties. Studies have shown that these compounds are fluorescent, with emissions in the violet to blue region, and possess large HOMO-LUMO energy gaps, making them suitable as blue emitters or hole blocking materials in OLEDs (Wang et al., 2010).

Safety and Hazards

The safety and hazards of similar compounds involve various risks. For instance, 4-Bromophenylacetic acid is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions of similar compounds involve various research areas. For instance, the preparation of certified reference material of 4-Bromodiphenyl ether is of great significance for the related research and detection of bromine-based fire retardants .

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-4-methyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of the bromophenyl group to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of acetylcholinesterase, an enzyme critical for neurotransmission . Additionally, it has been linked to oxidative stress responses in cells, impacting the levels of reactive oxygen species and subsequent cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. For example, its interaction with cytochrome P450 enzymes involves the formation of a complex that affects the enzyme’s catalytic cycle . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro and in vivo studies has shown potential cumulative effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, in studies involving rodents, low doses of this compound have been shown to modulate enzyme activity without significant toxicity . At higher doses, it can cause oxidative stress and damage to vital organs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound can affect metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it undergoes further metabolism . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s targeting to specific organelles is facilitated by post-translational modifications and targeting signals that direct it to these compartments .

Properties

IUPAC Name

1-(4-bromophenyl)-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUGYTKASKANII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697069
Record name 1-(4-Bromophenyl)-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884199-52-4
Record name 1-(4-Bromophenyl)-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)-4-methyl-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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